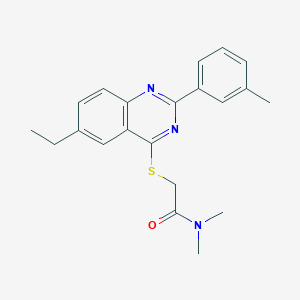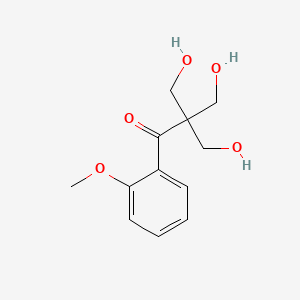![molecular formula C12H15NO5Si B12584608 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione CAS No. 268224-52-8](/img/structure/B12584608.png)
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is an organosilicon compound that features a phthalimide core with a trimethoxysilyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione typically involves the reaction of phthalimide with chloromethyltrimethoxysilane. The reaction is carried out in the presence of a base, such as sodium hydroxide, in an organic solvent like toluene. The mixture is refluxed for several hours to ensure complete reaction, and the product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-purity reagents and stringent control of reaction conditions are crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethoxysilyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Condensation: Often catalyzed by acids or bases and conducted at elevated temperatures.
Substitution: Requires nucleophiles such as amines or thiols and is usually performed in organic solvents.
Major Products
Hydrolysis: Produces silanols and methanol.
Condensation: Forms siloxane bonds, leading to polymeric structures.
Substitution: Yields various substituted phthalimide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The primary mechanism by which 2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione exerts its effects is through the hydrolysis and condensation of its trimethoxysilyl group. Upon hydrolysis, silanol groups are formed, which can further condense to create siloxane bonds. These reactions are crucial for its applications in surface modification and polymerization . The molecular targets and pathways involved include the interaction with hydroxyl groups on surfaces and the formation of cross-linked networks.
Comparación Con Compuestos Similares
Similar Compounds
2-(Trimethylsilyloxy)ethyl methacrylate: Another organosilicon compound with similar hydrolysis and condensation properties.
1-Methyl-3-(3-(trimethoxysilyl)propyl)imidazolium chloride: Used in similar applications as a surface modifier and catalyst.
Uniqueness
2-[(Trimethoxysilyl)methyl]-1H-isoindole-1,3(2H)-dione is unique due to its phthalimide core, which imparts additional stability and functionality compared to other organosilicon compounds. This makes it particularly valuable in applications requiring robust and durable materials.
Propiedades
Número CAS |
268224-52-8 |
|---|---|
Fórmula molecular |
C12H15NO5Si |
Peso molecular |
281.34 g/mol |
Nombre IUPAC |
2-(trimethoxysilylmethyl)isoindole-1,3-dione |
InChI |
InChI=1S/C12H15NO5Si/c1-16-19(17-2,18-3)8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,8H2,1-3H3 |
Clave InChI |
KOQSWAPWTCKSED-UHFFFAOYSA-N |
SMILES canónico |
CO[Si](CN1C(=O)C2=CC=CC=C2C1=O)(OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(Prop-2-en-1-yl)oxy]furan-2(5H)-one](/img/structure/B12584535.png)
![7-[3-(Triethoxysilyl)propoxy]-2H-1-benzopyran-2-one](/img/structure/B12584543.png)
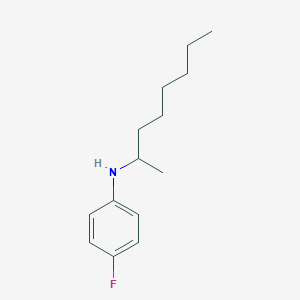
![{5-[([1,1'-Biphenyl]-4-yl)oxy]pentyl}(dibromo)phenylstannane](/img/structure/B12584560.png)
![Silane, trichloro[(1-phenylethenyl)oxy]-](/img/structure/B12584567.png)
![1-[(2-Azido-1-phenylethyl)selanyl]-4-chlorobenzene](/img/structure/B12584575.png)
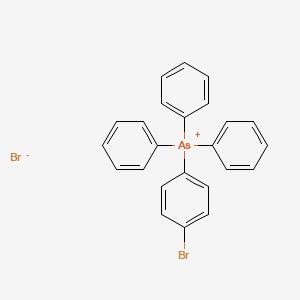
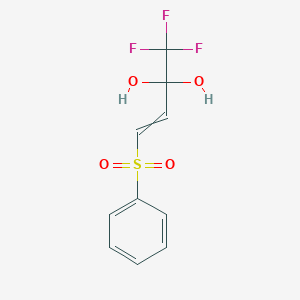
![5-[(Trimethylsilyl)oxy]hex-3-yn-2-ol](/img/structure/B12584588.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]carbamothioyl}-2-(4-chloro-2-methylphenoxy)acetamide](/img/structure/B12584590.png)
![1-(3-Chlorophenyl)-2-[2-(methylsulfanyl)pyrimidin-4-yl]ethan-1-one](/img/structure/B12584602.png)
![5-Chloro-2-hydroxy-N-[4-methyl-3-(2-phenylbutoxy)phenyl]benzamide](/img/structure/B12584619.png)
